Thiophene, 3,3'-(1,4-cyclopentadiene-1,5-diyl)bis[2-methyl-5-phenyl-
Overview
Description
Thiophene, 3,3'-(1,4-cyclopentadiene-1,5-diyl)bis[2-methyl-5-phenyl-: is a complex organic compound featuring a thiophene ring system, which is a sulfur-containing heterocycle, and a cyclopentadiene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives often involves heterocyclization reactions. For this specific compound, one possible synthetic route could involve the following steps:
Formation of the Thiophene Ring: Starting with a suitable precursor, such as a diketone, the thiophene ring can be formed through a cyclization reaction.
Coupling with Cyclopentadiene: The thiophene ring can then be coupled with cyclopentadiene using a Diels-Alder reaction or similar cycloaddition process.
Substitution Reactions: Further substitution reactions can introduce the phenyl and methyl groups at the appropriate positions on the thiophene ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: Oxidation reactions can convert the thiophene ring into sulfoxides or sulfones.
Reduction: Reduction reactions can reduce the thiophene ring to form thiophene derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) oxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are often employed.
Major Products Formed:
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated thiophenes and various substituted thiophenes.
Scientific Research Applications
Chemistry and Materials Science: Thiophene derivatives are widely used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Medicine: Thiophene-based compounds have shown various pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects. They are used in the design of drugs and therapeutic agents.
Industry: In the chemical industry, thiophene derivatives are used as corrosion inhibitors and in the production of polymers and other materials.
Mechanism of Action
The mechanism by which thiophene derivatives exert their effects often involves interactions with biological targets such as enzymes, receptors, and ion channels. The specific molecular targets and pathways can vary depending on the derivative and its intended application.
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Thiophene-2,5-dimethylcarboxylic acid: Employed in the production of dyes and pigments.
Thiophene-3-carboxylic acid: Utilized in the manufacture of electronic materials.
Uniqueness: Thiophene, 3,3'-(1,4-cyclopentadiene-1,5-diyl)bis[2-methyl-5-phenyl-] stands out due to its complex structure and potential applications in advanced materials and medicinal chemistry. Its unique combination of thiophene and cyclopentadiene moieties offers distinct electronic and biological properties compared to simpler thiophene derivatives.
Properties
IUPAC Name |
2-methyl-3-[5-(2-methyl-5-phenylthiophen-3-yl)cyclopenta-1,4-dien-1-yl]-5-phenylthiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22S2/c1-18-24(16-26(28-18)20-10-5-3-6-11-20)22-14-9-15-23(22)25-17-27(29-19(25)2)21-12-7-4-8-13-21/h3-8,10-17H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUORNGJAXRXEGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C2=CC=CC=C2)C3=CCC=C3C4=C(SC(=C4)C5=CC=CC=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731944 | |
Record name | 3,3'-(Cyclopenta-2,5-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60731944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915951-88-1 | |
Record name | 3,3'-(Cyclopenta-2,5-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60731944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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